

Trans-13-docosen-1-ol: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *13(E)-Docosenol*

Cat. No.: B8262279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Trans-13-docosen-1-ol, also known as Erucyl alcohol, is a long-chain fatty alcohol with the molecular formula C₂₂H₄₄O.^{[1][2]} It is utilized in various industrial applications, including as a lubricant, surfactant, and in the manufacturing of plastics and textiles.^{[3][4]} This technical guide provides an in-depth overview of the available safety and handling data for trans-13-docosen-1-ol, drawing upon information from safety data sheets and studies on analogous long-chain fatty alcohols to provide a comprehensive resource for professionals working with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of trans-13-docosen-1-ol is presented in Table 1. This information is crucial for understanding the substance's behavior under various experimental and storage conditions.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₄₄ O	[1][2]
Molecular Weight	324.6 g/mol	[1]
Appearance	White, soft solid	[3][4]
Odor	Almost odorless	[3][4]
Melting Point	35 °C	[3]
Boiling Point	200-205 °C @ 1 Torr	[3]
Flash Point	123.4 °C	[3]
Density	0.847 g/cm ³	[3]
Solubility	Soluble in alcohol and most organic solvents.	[3][4]

Toxicological Data

Specific toxicological data for trans-13-docosen-1-ol is limited, with many safety data sheets reporting "no data available" for several endpoints.[5] However, studies on analogous long-chain fatty alcohols (LCAs) suggest a generally low order of toxicity.[6][7] Table 2 summarizes the available toxicological information, with data for analogous compounds clearly indicated.

Toxicological Endpoint	Data for Trans-13-docosen-1-ol	Data for Analogous Long-Chain Alcohols (LCAs)	References
Acute Oral Toxicity	No data available	LD50 (rat, oral) for C6 to C18 alcohols range from 3.1-4 g/kg to 6-8 g/kg, respectively.	[6]
Acute Dermal Toxicity	No data available	Generally low toxicity.	[7]
Acute Inhalation Toxicity	No data available	Low toxicity due to low volatility.	[6]
Skin Corrosion/Irritation	No data available	C18 and longer chain alcohols are considered non-irritants.	[7]
Serious Eye Damage/Irritation	No data available	Long-chain alcohols (C12-C16) are not considered eye irritants.	[6]
Respiratory or Skin Sensitization	No data available	Not sensitizers.	[7]
Germ Cell Mutagenicity	No data available	No evidence of mutagenicity.	[6][7]
Carcinogenicity	No data available	No evidence of carcinogenicity for representative LCAs.	[7]
Reproductive Toxicity	No data available	No evidence of reproductive toxicity or infertility.	[6][7]
Specific Target Organ Toxicity (Single Exposure)	No data available	No effects on the central nervous system have been observed.	[6]

Specific Target Organ		Low-level toxicity with potential for minor liver effects at high doses.
Toxicity (Repeated Exposure)	No data available	[6][7]

Handling and Safety Precautions

Proper handling of trans-13-docosen-1-ol is essential to ensure personnel safety in a laboratory or industrial setting. The following precautions are recommended based on available safety data sheets.[5]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
- Specific Hazards: No specific hazards have been identified.[5]
- Protective Equipment: Wear self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures

- Personal Precautions: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation.[\[5\]](#)
- Environmental Precautions: Prevent entry into drains and waterways.[\[5\]](#)
- Methods for Cleaning Up: Collect spillage using an inert absorbent material and dispose of it in a suitable, closed container.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of trans-13-docosen-1-ol are not available in the public domain. However, standardized OECD guidelines are typically followed for the safety assessment of chemical substances. Below are representative methodologies for key toxicological studies, which would be applicable to this compound.

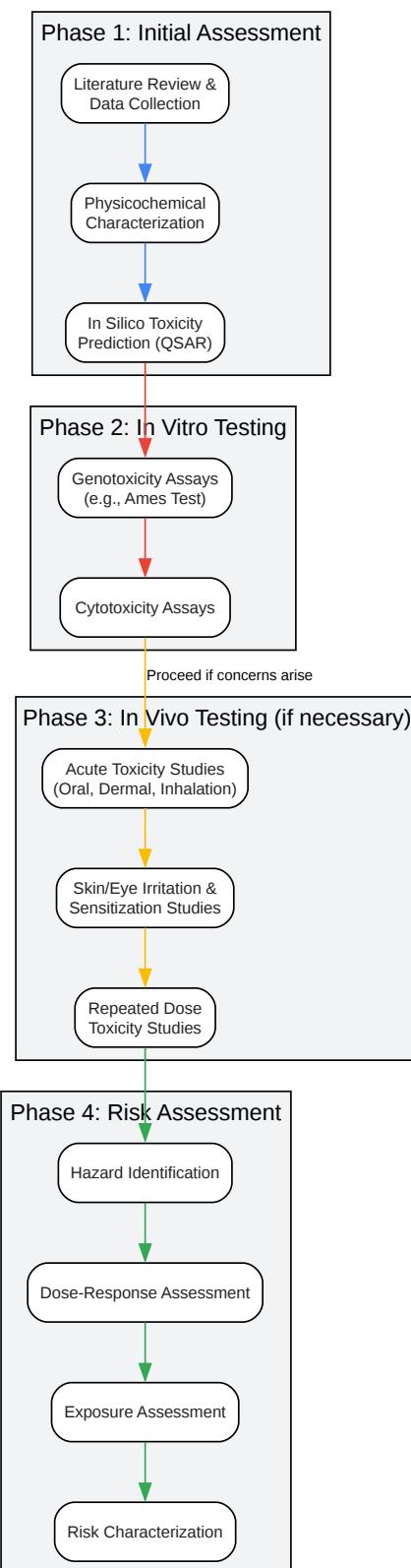
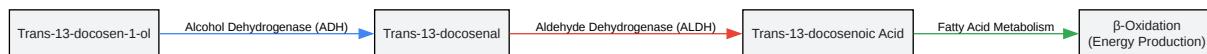
Acute Oral Toxicity - OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)

- Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females.
- Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the identification of a dose level causing evident toxicity but no mortality, which can be used for hazard classification.

Skin Irritation/Corrosion - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

- Test Animals: Healthy, young adult albino rabbits.
- Test Substance Application: A small amount (0.5 g) of the test substance is applied to a small area of clipped skin and covered with a gauze patch.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized scale.
- Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.

Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)



- Test Animals: Healthy, young adult albino rabbits.
- Test Substance Application: A small amount (0.1 g) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
- Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- Scoring: The severity of the eye reactions is scored according to a standardized scale.
- Endpoint: The mean scores for the different ocular effects are used to classify the substance's eye irritation potential.

Biological Pathways and Mechanisms

Direct evidence linking trans-13-docosen-1-ol to specific signaling pathways is not available in the current scientific literature. However, as a long-chain fatty alcohol, it is expected to be metabolized through pathways common to this class of compounds.

General Metabolic Pathway of Long-Chain Fatty Alcohols

Long-chain fatty alcohols are metabolized in the body primarily in the liver. The general pathway involves oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This process is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, respectively. The resulting fatty acid can then enter the beta-oxidation pathway for energy production.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13-Docosen-1-ol, (13E)- | C22H44O | CID 5911048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ERUCYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. echemi.com [echemi.com]
- 6. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 7. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trans-13-docosen-1-ol: A Comprehensive Safety and Handling Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8262279#trans-13-docosen-1-ol-safety-and-handling-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com